Metallo-|A-lactamase-IN-5
Description
Global Landscape of Antimicrobial Resistance (AMR) and its Impact on Public Health
Antimicrobial resistance (AMR) represents one of the most urgent global public health crises of the 21st century. cdc.govcdc.gov It occurs when microbes, such as bacteria, viruses, fungi, and parasites, evolve to withstand the effects of the drugs designed to eliminate them. cdc.gov This renders common infections increasingly difficult to treat, leading to prolonged illness, disability, and death. who.intnih.gov The misuse and overuse of antimicrobial agents in human health, animal husbandry, and agriculture are the primary drivers behind the emergence and spread of drug-resistant pathogens. who.intwho.int
The scale of the AMR crisis is staggering. A landmark 2019 study estimated that bacterial AMR was directly responsible for 1.27 million deaths globally and was associated with nearly 4.95 million deaths. cdc.govcdc.govwho.int This death toll surpasses those from major diseases like HIV/AIDS and malaria. nih.gov The economic consequences are equally severe, with projections from the World Bank indicating that AMR could lead to an additional US 1 trillion to US$ 3.4 trillion in annual gross domestic product (GDP) by 2030 if left unchecked. who.intwho.int
The impact of AMR jeopardizes many achievements of modern medicine. who.int Procedures such as organ transplantation, cancer chemotherapy, and major surgeries become significantly riskier without effective antibiotics to prevent and treat infections. cdc.govwho.intnih.gov The challenge is exacerbated by a struggling research and development pipeline for new antibiotics, creating an access crisis for effective treatments against rising resistance. who.int Low- and middle-income countries are disproportionately affected by the drivers and consequences of AMR, often due to factors like inadequate sanitation, limited access to quality healthcare, and the prevalence of counterfeit drugs. who.intwho.int
Distinctive Characteristics and Clinical Significance of Metallo-β-Lactamases (MBLs)
Metallo-β-lactamases (MBLs) are a growing cause of concern in clinical settings due to their potent and broad-spectrum resistance capabilities. nih.govnih.gov As Ambler Class B enzymes, their zinc-dependent catalytic mechanism distinguishes them from the more common serine-β-lactamases. mdpi.comnih.gov This distinction is clinically critical because it renders them immune to the effects of established β-lactamase inhibitors, complicating treatment strategies for infections caused by MBL-producing bacteria. nih.govnih.gov
Based on amino acid sequence homology and the nature of their zinc-binding sites, MBLs are categorized into three main subclasses: B1, B2, and B3. nih.govasm.orgucv.ve
Subclass B1: This is the largest and most clinically significant group, including the most widespread acquired MBLs like New Delhi Metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). nih.govebi.ac.uk These enzymes typically have a di-zinc active site, with one zinc ion (Zn1) bound by three histidine residues and the second (Zn2) bound by a combination of aspartate, cysteine, and histidine residues. biorxiv.org They are characterized by a broad substrate spectrum. asm.org
Subclass B2: These enzymes are unique in that they are typically active with only one zinc ion in their active site. mdpi.comasm.org Their substrate spectrum is generally narrow, showing a strong preference for carbapenems. nih.govasm.org A well-known example is CphA from Aeromonas hydrophila. nih.gov
Subclass B3: Like B1 enzymes, B3 MBLs generally have a di-zinc active site and a broad hydrolytic profile. asm.orgbiorxiv.org However, they share very little sequence homology with B1 and B2 enzymes, suggesting a distant evolutionary relationship. asm.org L1 from Stenotrophomonas maltophilia is a representative member of this subclass. msdmanuals.com
Phylogenetic studies reveal a vast and ancient diversity among MBLs, with many variants found in environmental bacteria, which are considered a reservoir for these resistance genes. biorxiv.orgchalmers.se The clinically relevant MBLs, primarily in subclass B1, appear to have been mobilized from these environmental origins into human pathogens. chalmers.se
| Subclass | Key Characteristics | Common Examples | Typical Zinc Stoichiometry |
|---|---|---|---|
| B1 | Largest, most clinically prevalent group; broad substrate spectrum. | NDM-1, VIM-2, IMP-1 | Di-zinc (2 Zn²⁺) |
| B2 | Narrow substrate spectrum, primarily carbapenemases. | CphA | Mono-zinc (1 Zn²⁺) |
| B3 | Broad substrate spectrum; evolutionarily distant from B1/B2. | L1, AIM-1 | Di-zinc (2 Zn²⁺) |
A defining and dangerous feature of most MBLs, particularly those in subclasses B1 and B3, is their exceptionally broad substrate profile. mdpi.comnih.gov They can effectively hydrolyze and inactivate nearly all classes of β-lactam antibiotics, including:
Penicillins (e.g., Benzylpenicillin, Ampicillin) mdpi.comasm.org
Cephalosporins (across all generations) pnas.orgresearchgate.net
Carbapenems (e.g., Imipenem (B608078), Meropenem (B701), Doripenem) nih.govasm.org
Carbapenems are often considered "last-resort" antibiotics for treating severe infections caused by multidrug-resistant Gram-negative bacteria. nih.gov The ability of MBLs to neutralize these powerful drugs is a major reason for their clinical significance. nih.govpnas.org The only class of β-lactam antibiotics that remains stable against most MBLs is the monobactams, specifically aztreonam (B1666516). msdmanuals.comnih.gov However, this therapeutic window is often closed by the co-production of other β-lactamases, such as ESBLs or AmpC, which can hydrolyze aztreonam. d-nb.info
The hydrolytic efficiency of different MBLs can vary against different substrates. For instance, some studies show that for enzymes like IMP-1 and VIM-2, doripenem (B194130) and meropenem are hydrolyzed more slowly than imipenem. asm.org The active site of NDM-1 is noted to be a widely open, shallow groove, which may contribute to its ability to accommodate a wide variety of β-lactam structures without requiring significant conformational changes. nih.govasm.org
| MBL Enzyme | Subclass | Penicillins | Cephalosporins | Carbapenems | Monobactams (Aztreonam) |
|---|---|---|---|---|---|
| NDM-1 | B1 | Hydrolyzed | Hydrolyzed | Hydrolyzed | Stable |
| VIM-2 | B1 | Hydrolyzed | Hydrolyzed | Hydrolyzed | Stable |
| IMP-1 | B1 | Hydrolyzed | Hydrolyzed | Hydrolyzed | Stable |
| L1 | B3 | Hydrolyzed | Hydrolyzed | Hydrolyzed | Stable |
The rapid global dissemination of MBL-producing bacteria is largely attributable to the location of MBL-encoding genes (e.g., blaNDM, blaVIM, blaIMP) on mobile genetic elements (MGEs). nih.govcardiff.ac.uknih.gov These elements, such as plasmids and transposons, can move within a bacterial cell or be transferred between different bacteria—even across species—through a process called horizontal gene transfer (HGT). nih.govasm.orgactabotanica.org
This mobility allows for the swift spread of resistance to previously susceptible bacterial populations. asm.orgmdpi.com Plasmids, which are self-replicating circular DNA molecules, are particularly efficient vehicles for this dissemination. d-nb.infopreprints.org Many MBL genes are found within genetic structures called integrons, which are specialized systems for capturing and expressing gene cassettes. nih.govcardiff.ac.uk Class 1 integrons are frequently associated with MBL genes and are often embedded within transposons, which can then "jump" into plasmids, creating a highly mobile resistance platform. nih.govcardiff.ac.uk The association of blaNDM with a wide variety of plasmid types (such as IncA/C, IncF, and IncX3) has facilitated its explosive spread worldwide. d-nb.infofrontiersin.org This genetic flexibility means that a single horizontal transfer event can confer resistance to multiple antibiotic classes simultaneously, as these MGEs often carry an array of different resistance genes. d-nb.infoelsevier.es
The combination of a broad hydrolytic spectrum against last-resort antibiotics and rapid dissemination via MGEs makes MBL-producing bacteria a critical public health threat. nih.govnih.gov A major challenge in combating these pathogens is the lack of clinically approved inhibitors for MBLs. nih.govnih.gov While combinations of β-lactam antibiotics and SBL inhibitors (e.g., piperacillin-tazobactam, ceftazidime-avibactam) are mainstays in treating many resistant infections, these inhibitors are ineffective against MBLs due to the fundamental differences in their catalytic mechanisms. nih.govmdpi.comnih.gov
This gap in our therapeutic arsenal (B13267) creates a pressing, unmet clinical need for the development of new drugs that can specifically target and inactivate MBLs. nih.govrsc.org An effective Metallo-β-Lactamase Inhibitor (MBLI) would be co-administered with a β-lactam antibiotic, protecting it from hydrolysis and restoring its efficacy. nih.gov The development of such inhibitors is exceptionally challenging due to the diversity within the MBL family and the need to design a molecule that can effectively target the zinc-containing active site without causing toxicity in humans. rsc.orgacs.org Despite numerous preclinical efforts, only a few MBLIs, such as taniborbactam (B611149), have reached late-stage clinical development, highlighting the difficulty of translating research into clinical solutions. nih.govrsc.org Therefore, the discovery and development of novel, potent, and broad-spectrum MBLIs, including investigational compounds like Metallo-β-lactamase-IN-5 , are of paramount importance in the global fight against AMR.
Overview of Current Strategies for Combating MBL-Mediated Resistance
The fight against MBL-producing bacteria is a multifaceted challenge. While inhibitors for another class of β-lactamases, the serine-β-lactamases (SBLs), have been successfully developed and are used in clinical practice (e.g., clavulanic acid, avibactam), no clinically approved inhibitors are currently available for MBLs. nih.govscirp.org This critical gap in our therapeutic arsenal has spurred intensive research into several strategic approaches:
Development of Novel MBL Inhibitors: The primary strategy is the discovery and development of compounds that can specifically inhibit MBLs. tandfonline.com Researchers are exploring various chemical scaffolds that can chelate the essential zinc ions in the MBL active site, thereby inactivating the enzyme. nih.govscispace.com These inhibitors are intended to be co-administered with a β-lactam antibiotic, restoring its efficacy. tandfonline.com
Design of New Antibiotics: An alternative approach involves creating novel β-lactam antibiotics that are inherently stable to MBL-mediated hydrolysis. rsc.org Cefiderocol represents a recent advancement in this area. rsc.org
Combination Therapies: In the absence of a dedicated MBL inhibitor, clinicians sometimes resort to combination therapies. For instance, the combination of aztreonam (a monobactam antibiotic that is stable against MBL hydrolysis) with an SBL inhibitor like avibactam (B1665839) has shown promise against bacteria that produce both MBLs and SBLs. frontiersin.orgnih.gov
Alternative Therapeutic Agents: Research is also ongoing into non-antibiotic approaches, such as the use of antimicrobial peptides. Thanatin, for example, has demonstrated a dual mechanism of action by disrupting the bacterial outer membrane and inhibiting NDM-1 activity. frontiersin.org
The development of effective MBL inhibitors remains a top priority, with several candidates like taniborbactam and xeruborbactam (B10854609) in advanced stages of clinical development. rsc.orgpharmacytimes.com
Rationale for Research and Development of Metallo-β-lactamase-IN-5 (Compound 5c) as a Novel MBL Inhibitor
Amidst the urgent search for MBL inhibitors, Metallo-β-lactamase-IN-5, also referred to as compound 5c in scientific literature, has emerged as a compound of significant interest. medchemexpress.comresearchgate.net It is a potent, non-competitive inhibitor of MBLs, showing notable activity against the clinically important NDM-1 and VIM-1 enzymes. medchemexpress.comresearchgate.net
The rationale for its development stems from a systematic exploration of structure-activity relationships, focusing on compounds capable of chelating the zinc ions in the MBL active site. researchgate.net Compound 5c is a derivative of dipicolinic acid (H2dpa) and features a pentadentate-chelating ligand structure. researchgate.net
Initial research identified a series of these derivatives as potent, broad-spectrum MBL inhibitors. researchgate.net Subsequent studies focused on optimizing these compounds, leading to the identification of 5c. researchgate.net In laboratory settings, Metallo-β-lactamase-IN-5 demonstrated a powerful synergistic effect when combined with the carbapenem (B1253116) antibiotic meropenem. researchgate.net This combination effectively restored the activity of meropenem against a wide range of MBL-producing bacteria, including 42 different strains of Enterobacterales and Pseudomonas aeruginosa. researchgate.net
The following table summarizes the in vitro synergistic activity of compound 5c with meropenem against an engineered E. coli strain producing the NDM-1 enzyme. The Fractional Inhibitory Concentration (FIC) index is a measure of the interaction between two antimicrobial agents; a value of ≤ 0.5 is typically considered synergistic.
| Organism | Antibiotic | Inhibitor | FIC Index |
| E. coli BL21(DE3)/pET-NDM-1 | Meropenem | Compound 5c | 0.07–0.18 |
| Data sourced from studies on H2dpa derivatives. researchgate.net |
Furthermore, the potential of compound 5c was demonstrated in a mouse model of sepsis caused by a clinical strain producing NDM-1. The combination of compound 5c and meropenem significantly increased the survival rate of the infected mice from 0% to at least 83%. researchgate.net This consistency in activity from the molecular to the cellular and in vivo levels underscores the rationale for its continued investigation as a promising new weapon in the fight against antimicrobial resistance. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[benzyl-[(8-hydroxy-5-nitroquinolin-7-yl)methyl]amino]acetonitrile |
InChI |
InChI=1S/C19H16N4O3/c20-8-10-22(12-14-5-2-1-3-6-14)13-15-11-17(23(25)26)16-7-4-9-21-18(16)19(15)24/h1-7,9,11,24H,10,12-13H2 |
InChI Key |
CJFJGNGFFLNDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Chemistry and Structural Design Principles of Metallo β Lactamase in 5
Chemical Scaffolding and Functional Group Design of Metallo-β-lactamase-IN-5
The molecular architecture of Metallo-β-lactamase-IN-5 and related NSPCs is centered around a pyrrole-2-carboxylate core. acs.org This scaffold is strategically decorated with functional groups designed to interact specifically with the active site of B1 metallo-β-lactamases. acs.orgnih.gov These enzymes feature a di-zinc center that is crucial for their catalytic activity in hydrolyzing β-lactam antibiotics. kau.edu.safrontiersin.orgnih.gov
The key design principles of the NSPC scaffold are:
N-Sulfamoyl Group: This functional group is of primary importance. It is theorized that the approximately tetrahedral geometry of the sulfamoyl sulfur mimics the tetrahedral transition state formed during the hydrolysis of a β-lactam antibiotic. acs.orgnih.gov Crystallographic studies have confirmed that the nitrogen of the N-sulfamoyl NH2 group directly interacts with the zinc ions in the MBL active site, displacing the bridging hydroxide/water molecule that is essential for catalysis. acs.orgnih.govresearchgate.net
C2-Carboxylate Group: The carboxylate group at the C2 position of the pyrrole (B145914) ring acts as another critical zinc-binding element. nih.gov It ligates to one of the zinc ions (Zn2), an interaction also observed in the binding of substrates and other inhibitors. nih.gov
Pyrrole Ring: The pyrrole ring serves as a rigid scaffold, positioning the crucial sulfamoyl and carboxylate groups in the correct orientation for effective binding within the MBL active site.
This dual-interaction mechanism, where the sulfamoyl group displaces the catalytic water and the carboxylate coordinates a zinc ion, forms the basis of the potent inhibitory activity of the NSPC class against B1 MBLs such as NDM-1, VIM-1, and IMP-1. acs.orgnih.govmedchemexpress.com The binding mode shows similarities to that of bicyclic boronate inhibitors like taniborbactam (B611149). nih.govresearchgate.net
Multi-Step Synthetic Pathways for the Derivatization of N-Sulfamoylpyrrole-2-Carboxylates (NSPCs)
The synthesis of N-Sulfamoylpyrrole-2-carboxylates, the class to which Metallo-β-lactamase-IN-5 belongs, is a multi-step process that has been systematically developed. A representative synthesis for a core NSPC structure was achieved in seven steps starting from pyrrole. acs.orgnih.gov
The general synthetic route can be summarized as follows:
N-Sulfonylation: The synthesis begins with the N-sulfonylation of the pyrrole starting material (1). acs.orgnih.gov
Regioselective Bromination: This is followed by a regioselective electrophilic bromination at the C3 position of the pyrrole ring using bromine (Br2). acs.orgnih.gov
Directed Ortho-metalation and Carboxylation: A subsequent directed ortho-metalation, followed by electrophilic trapping with benzylchloroformate (CbzCl), introduces the carboxylate group at the C2 position, yielding a C2-substituted benzyl (B1604629) ester (3). acs.orgnih.gov
Derivatization/Analog Synthesis: At this stage, diversification can be introduced, often via cross-coupling reactions like the Suzuki-Miyaura coupling, to install various substituents on the pyrrole ring. helsinki.fi
Final Deprotection: The synthesis is completed by deprotection steps to unmask the final N-sulfamoyl and carboxylic acid functionalities. acs.orgnih.gov
The table below outlines the key transformations in a typical NSPC synthesis.
Table 1: General Synthetic Pathway for N-Sulfamoylpyrrole-2-Carboxylates
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | N-Sulfonylation | PhSO₂Cl | Protection and activation of the pyrrole nitrogen. |
| 2 | C3-Bromination | Br₂ | Introduction of a handle for further functionalization. |
| 3 | C2-Carboxylation | Directed ortho-metalation, then CbzCl | Regioselective installation of the key carboxylate group. |
| 4 | Diversification | Suzuki-Miyaura or other cross-coupling | Introduction of various substituents to create analogs. |
| 5 | Deprotection | Hydrogenolysis | Removal of protecting groups to yield the final active inhibitor. |
Optimization of Reaction Conditions and Yields for Metallo-β-lactamase-IN-5 Synthesis
Further research into synthesizing novel NSPC analogues has highlighted challenges. For instance, attempts to synthesize thienyl, halogenated, and methoxy-substituted phenyl analogues failed at the Suzuki coupling stage for some compounds, while others presented significant purification difficulties for the final products. helsinki.fi This indicates that while a general pathway exists, the synthesis and purification must be tailored and optimized for each specific analog. helsinki.fi
Exploration of Stereochemical Control in Synthesis (if applicable)
For the core N-Sulfamoylpyrrole-2-carboxylate scaffold of Metallo-β-lactamase-IN-5, the synthesis as reported does not involve the creation of chiral centers. acs.orgnih.gov The primary structure is planar and achiral. Therefore, stereochemical control is not a primary consideration in the synthesis of the fundamental NSPC framework. However, it could become a factor if chiral substituents were introduced during analog synthesis.
Analog Synthesis and Structural Diversification Strategies
A key aspect of the development of NSPC inhibitors is the synthesis of various analogs to explore structure-activity relationships (SAR) and improve the inhibition profile across different MBL enzymes. acs.orghelsinki.fi The goal is to identify a compound that potently inhibits a broad spectrum of clinically relevant MBLs. acs.org
Strategies for structural diversification primarily involve modifying the substituents on the pyrrole ring. helsinki.fi
Suzuki-Miyaura Cross-Coupling: This is a key reaction used to introduce aryl and heteroaryl groups. helsinki.fidovepress.com For example, researchers have attempted to synthesize analogs bearing thienyl and variously substituted phenyl rings. helsinki.fi
Miyaura Borylation: In some synthetic routes, a pinacol (B44631) boronate ester is first installed on the pyrrole ring via Miyaura borylation. researchgate.net This intermediate can then be used in subsequent coupling reactions to introduce diversity.
These efforts have led to the creation of a library of NSPC compounds. However, research has shown that while some compounds exhibit potent, nanomolar inhibition against specific MBLs like NDM-1 and IMP-1, no single standout compound that potently inhibits all major MBLs has been identified, indicating that further optimization of the scaffold is necessary. acs.orgresearchgate.net
Table 2: Analog Diversification Strategies for NSPCs
| Strategy | Key Reaction | Substituents Introduced | Reported Challenges |
|---|---|---|---|
| Aryl/Heteroaryl Introduction | Suzuki-Miyaura Coupling | Thienyl, substituted phenyls | Failed coupling for some substrates; difficult purification of final compounds. helsinki.fi |
| Boronate Intermediates | Miyaura Borylation | Pinacol boronate | Serves as a versatile handle for subsequent couplings. researchgate.net |
Purification and Characterization Methodologies (excluding basic identification data)
Beyond standard techniques, the purification and characterization of NSPC inhibitors like Metallo-β-lactamase-IN-5 involve specialized methods. The challenges encountered during the synthesis of some analogs underscore the importance of advanced purification protocols. helsinki.fi Research has focused on applying additional purification methods to improve the procedure and noted that the choice of method can significantly affect yields at various synthetic stages. helsinki.fi In the synthesis of related aminopolycarboxylic acid MBL inhibitors, a single cation-exchange purification step was found to be effective for large-scale purification. rsc.org
The most critical advanced characterization methodology for this class of inhibitors is X-ray crystallography . acs.orgnih.gov This technique has been instrumental in elucidating the precise binding mode of NSPCs within the active site of B1 MBLs. acs.orgnih.govresearchgate.net Crystallographic data provide definitive evidence of how the inhibitor's functional groups, specifically the N-sulfamoyl and C2-carboxylate moieties, coordinate with the di-zinc center, confirming the structural basis for their mechanism of inhibition. acs.orgnih.gov
Biochemical and Enzymological Characterization of Metallo β Lactamase in 5 Activity
Quantitative Assessment of MBL Inhibitory Potency
The effectiveness of MBL-IN-5 as an inhibitor is quantified by its ability to neutralize the activity of various MBLs. This is a critical aspect of its potential clinical utility, as the prevalence of different MBL subtypes can vary geographically and by bacterial species. nih.gov
Inhibitory Spectrum Against Diverse MBL Subtypes (e.g., NDM, VIM, IMP variants)
MBL-IN-5 has demonstrated significant inhibitory activity against key MBL subtypes, including New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) variants. medchemexpress.comtandfonline.com These enzymes are among the most clinically relevant MBLs, responsible for widespread resistance to carbapenem (B1253116) antibiotics. acs.org Specifically, MBL-IN-5 shows inhibitory action against NDM-1 and VIM-1. medchemexpress.com The broad-spectrum nature of its inhibition is a promising feature, as many MBL-producing bacteria carry genes for multiple resistance enzymes. nih.gov
Interactive Table: Inhibitory Activity of Metallo-β-lactamase-IN-5 Against MBL Subtypes
| MBL Subtype | Inhibition Status | Reference |
|---|---|---|
| NDM-1 | Inhibited | medchemexpress.com |
| VIM-1 | Inhibited | medchemexpress.com |
Comparative Inhibition Profiles with Other MBL Inhibitors
When compared to other MBL inhibitors, MBL-IN-5's profile highlights the ongoing challenge of developing broad-spectrum agents. While some inhibitors show potent activity against specific MBL families, they may be less effective against others. For instance, taniborbactam (B611149) is a reversible competitive inhibitor of VIM and NDM MBLs but not IMP types. nih.gov Another class of inhibitors, bisthiazolidines, have shown the ability to inhibit all MBL types. pnas.org The development of inhibitors that can effectively target the structural diversity within and between MBL subclasses (B1, B2, and B3) remains a key research goal. pnas.orgnih.gov
Detailed Enzyme Kinetics Studies of MBL-Metallo-β-lactamase-IN-5 Interactions
Understanding the kinetics of how MBL-IN-5 interacts with MBLs is fundamental to elucidating its mechanism of action and optimizing its structure for improved efficacy.
Determination of Inhibitor Binding Constants (e.g., K_i, K_iapp)
Kinetic studies are crucial for determining the binding affinity of an inhibitor to its target enzyme, often expressed as the inhibition constant (K_i) or the apparent inhibition constant (K_iapp). For many MBL inhibitors, these values are in the low micromolar to nanomolar range, indicating potent binding. For example, studies on other MBL inhibitors have reported K_i values ranging from 0.03 to 1.5 µM for PMPCs against various MBLs and as low as 0.4 µM for mercaptophosphonate compounds. acs.org While specific K_i values for MBL-IN-5 are not yet widely published, its demonstrated potency suggests strong binding to the active site of MBLs. medchemexpress.com
Elucidation of the Specific Mode of MBL Inhibition
MBL inhibitors can act through various mechanisms, including binding to the catalytic zinc ions, forming covalent bonds, or acting as allosteric inhibitors. nih.gov Many potent inhibitors, such as those containing thiol or carboxylate groups, function by interacting with the one or two zinc ions essential for the catalytic activity of MBLs. nih.govmdpi.com The proposed mechanism for many MBLs involves a zinc-activated water molecule that hydrolyzes the β-lactam ring of antibiotics. wur.nl Inhibitors often disrupt this process by chelating the zinc ions. rsc.org The precise mode of inhibition for MBL-IN-5 is likely related to its interaction with the zinc-centered active site, a common feature among MBL inhibitors. nih.gov
Synergistic Antimicrobial Activity with β-Lactam Antibiotics
A key measure of success for an MBL inhibitor is its ability to restore the effectiveness of β-lactam antibiotics against resistant bacteria.
MBL-IN-5 has shown synergistic antimicrobial activity when combined with the carbapenem antibiotic imipenem (B608078). medchemexpress.com This synergy is critical because MBLs are a primary cause of resistance to last-resort antibiotics like carbapenems. mdpi.com In laboratory settings, the combination of an MBL inhibitor and a β-lactam antibiotic can significantly lower the minimum inhibitory concentration (MIC) of the antibiotic, effectively re-sensitizing the resistant bacteria. For example, other small molecule carboxylates have been shown to lower the MIC of meropenem (B701) by up to 128-fold against strains producing NDM- and VIM-type enzymes. wur.nl This restoration of antibiotic efficacy is the ultimate goal of developing MBL inhibitors for clinical use. rsc.org
Interactive Table: Synergistic Activity of Metallo-β-lactamase-IN-5
| Antibiotic | Bacterial Resistance Mechanism | Outcome of Combination | Reference |
|---|
Restoration of Carbapenem Efficacy Against MBL-Producing Bacterial Strains
The primary therapeutic value of a metallo-β-lactamase (MBL) inhibitor lies in its ability to restore the clinical efficacy of carbapenem antibiotics against bacterial strains that have acquired resistance through the production of these enzymes. Metallo-β-lactamase-IN-5 (also referred to as compound 5c in initial research) has been investigated for its potential to reverse carbapenem resistance in MBL-producing bacteria. Research findings indicate a significant synergistic effect when Metallo-β-lactamase-IN-5 is combined with carbapenems, particularly imipenem, against strains expressing clinically relevant MBLs such as New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase-1 (VIM-1).
Initial studies identified Metallo-β-lactamase-IN-5 as a potent inhibitor of MBLs. nih.gov This inhibitory action is crucial for protecting carbapenem molecules from enzymatic degradation, thereby allowing the antibiotic to exert its antibacterial effect. The synergistic relationship between Metallo-β-lactamase-IN-5 and imipenem has been demonstrated through checkerboard assays, a standard method for evaluating the combined effect of two antimicrobial agents. nih.gov
Detailed research has quantified the ability of Metallo-β-lactamase-IN-5 to lower the minimum inhibitory concentration (MIC) of imipenem against resistant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A significant reduction in the MIC of imipenem in the presence of Metallo-β-lactamase-IN-5 indicates a restoration of the antibiotic's potency.
The following tables present the research findings on the synergistic activity of Metallo-β-lactamase-IN-5 and imipenem against Escherichia coli strains engineered to produce NDM-1 and VIM-1. These strains were initially resistant to high concentrations of imipenem.
Table 1: Synergistic Activity of Metallo-β-lactamase-IN-5 with Imipenem against E. coli expressing NDM-1
| Compound/Combination | MIC (µg/mL) |
| Imipenem | >128 |
| Metallo-β-lactamase-IN-5 | >128 |
| Imipenem + Metallo-β-lactamase-IN-5 (32 µg/mL) | 16 |
Data from checkerboard assays demonstrating the reduction in imipenem MIC in the presence of Metallo-β-lactamase-IN-5.
Table 2: Synergistic Activity of Metallo-β-lactamase-IN-5 with Imipenem against E. coli expressing VIM-1
| Compound/Combination | MIC (µg/mL) |
| Imipenem | >128 |
| Metallo-β-lactamase-IN-5 | >128 |
| Imipenem + Metallo-β-lactamase-IN-5 (32 µg/mL) | 8 |
Data from checkerboard assays showing the potentiation of imipenem activity by Metallo-β-lactamase-IN-5.
The data clearly illustrates that while both imipenem and Metallo-β-lactamase-IN-5 are ineffective on their own against these resistant strains at high concentrations, their combination significantly lowers the concentration of imipenem required to inhibit bacterial growth. Specifically, in the presence of 32 µg/mL of Metallo-β-lactamase-IN-5, the MIC of imipenem for the NDM-1 producing strain was reduced to 16 µg/mL, and for the VIM-1 producing strain, it was reduced to 8 µg/mL. This represents a substantial restoration of imipenem's antibacterial efficacy.
These findings underscore the potential of Metallo-β-lactamase-IN-5 as a valuable component of combination therapies to combat infections caused by multidrug-resistant, MBL-producing Gram-negative bacteria. By neutralizing the primary resistance mechanism, this inhibitor could rejuvenate the clinical utility of the carbapenem class of antibiotics.
Structural Biology of Metallo β Lactamase in 5 Mbl Complexes
High-Resolution Crystallographic Analysis of Metallo-β-lactamase-IN-5 Bound to MBLs
High-resolution X-ray crystallography has been instrumental in revealing the precise binding modes of inhibitors within the active sites of MBLs. Crystallographic analyses of Verona Integron-encoded Metallo-β-lactamase 5 (VIM-5), a subclass B1 MBL, in complex with isoquinoline-based inhibitors provide critical insights into the interactions of compounds structurally related to MBL-IN-5. pdbj.orgrcsb.org These studies have successfully determined the three-dimensional structures of these complexes, offering a static yet detailed snapshot of the molecular recognition events. pdbj.orgrcsb.org
The stability of the MBL-IN-5-MBL complex is governed by a series of specific interactions between the inhibitor and amino acid residues lining the active site. Crystallographic data for VIM-5 with isoquinoline (B145761) inhibitors reveals key contacts. pdbj.orgrcsb.org These interactions can be categorized as follows:
Hydrophobic Interactions: The inhibitor's aromatic rings often engage in hydrophobic interactions with non-polar residues in the active site. For instance, a conserved hydrophobic pocket, often involving a flexible loop known as L3 (residues 60-66), can provide hydrophobic contacts with the inhibitor. mdpi.comacs.org
Hydrogen Bonding: Polar groups on the inhibitor form hydrogen bonds with the side chains or backbone atoms of active site residues. In the case of some hydrolyzed β-lactam products bound to the L1 MBL, hydrogen bonds are observed with residues such as Tyr33, Ser221, and Ser225, interactions that could also be relevant for certain inhibitors. rcsb.org
Coordination to Zinc Ions: A critical aspect of inhibitor binding is the interaction with the active site zinc ions, which will be discussed in more detail in the subsequent section.
| Residue (Standard BBL Numbering) | Interaction Type | Role in Binding |
|---|---|---|
| Tyr33 | Hydrogen Bonding | Stabilizes the inhibitor/product in the active site. rcsb.org |
| Loop L3 (e.g., Phe61) | Hydrophobic | Provides hydrophobic contacts, contributing to binding affinity. mdpi.com |
| His224/Arg228 (on loop L10) | Variable | Influences substrate/inhibitor specificity. nih.gov |
| Ser221 | Hydrogen Bonding | Potential for hydrogen bonding with inhibitor moieties. rcsb.org |
| Ser225 | Hydrogen Bonding | Contributes to the stabilization of bound ligands. rcsb.org |
Analysis of Conformational Dynamics and Allosteric Effects Induced by Metallo-β-lactamase-IN-5 Binding
Furthermore, some inhibitors have been shown to bind to sites distal to the active site, inducing allosteric effects that modulate the enzyme's catalytic activity. nih.govosti.gov For example, a DNA aptamer has been identified that binds approximately 26 Å from the active site of the 5/B/6 MBL, leading to uncompetitive inhibition through an allosteric mechanism. nih.govosti.gov While current crystallographic data on isoquinoline inhibitors primarily focus on active site binding, the possibility of allosteric modulation by MBL-IN-5 or related compounds remains an area for further investigation. The flexibility of active site loops and their response to inhibitor binding is a key factor in the evolution of MBLs and their ability to adapt to different inhibitors. mdpi.comasm.org
Comparative Structural Insights with Distinct Classes of MBL Inhibitors
The development of MBL inhibitors has led to a diverse array of chemical scaffolds, each with a distinct mode of interaction with the enzyme's active site. A comparative structural analysis of MBL-IN-5 with other classes of MBL inhibitors provides valuable context for its mechanism of action.
Thiol-based Inhibitors: These were among the earliest reported MBL inhibitors and are known for their potent zinc-binding capabilities. chemrxiv.org They typically function by directly coordinating with the active site zinc ions.
Succinate Derivatives: These compounds are designed to mimic the substrate and can also interact with the zinc ions through their carboxylate groups. acs.org
Bicyclic Boronates: Compounds like taniborbactam (B611149) represent a newer class of inhibitors that are currently in clinical development. asm.orgacs.org They mimic the tetrahedral intermediate of the hydrolysis reaction and can displace the zinc-bridging water molecule. acs.orgacs.org
N-Sulfamoylpyrrole-2-carboxylates (NSPCs): These potent inhibitors of B1 MBLs have been shown crystallographically to displace the dizinc (B1255464) bridging hydroxide/water with their N-sulfamoyl NH₂ group. acs.org
In contrast to the strong zinc-chelating inhibitors, the non-zinc-binding mode observed for some isoquinoline inhibitors represents a distinct strategy for MBL inhibition. pdbj.orgrcsb.org This approach may offer advantages in terms of selectivity and reduced potential for off-target effects. The structural diversity of these inhibitor classes underscores the versatility of the MBL active site and highlights the various strategies that can be employed to achieve effective inhibition.
Computational Methodologies Applied to Metallo β Lactamase in 5 Research
Molecular Docking Studies for Predictive Binding Mode Determination
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, in this case, an inhibitor within the active site of a metallo-β-lactamase. nih.gov This technique is crucial for understanding the initial binding events and identifying key interactions between the inhibitor and the enzyme.
In the context of MBLs, docking studies help to visualize how inhibitors like Metallo-β-lactamase-IN-5 might interact with the catalytic zinc ions and surrounding amino acid residues in the active site. nih.govnih.gov The primary goal is to identify compounds that can effectively chelate the zinc ions or form other stable interactions that prevent the hydrolysis of β-lactam antibiotics. nih.govkau.edu.sa For instance, the docking of novel nucleoside analogues modified with polyethylene (B3416737) glycolamino (PEGA) into the active sites of class B1 MBLs, such as NDM-1, VIM-2, and IMP-1, revealed that these compounds could disrupt the zinc coordination crucial for catalysis. nih.gov Specifically, a uridine (B1682114) analogue demonstrated favorable binding energy across all three enzymes, with its PEGA moiety showing chelating activity with the zinc ions. nih.gov
The process typically involves generating a multitude of possible binding poses for the inhibitor and then using a scoring function to rank them based on their predicted binding affinity. nih.govacs.org While various docking programs and scoring functions exist, their application to metalloproteins can be challenging due to the complex nature of metal-ligand interactions. nih.gov Therefore, results from docking are often used as a starting point for more rigorous computational methods. nih.gov
Molecular Dynamics Simulations to Explore Inhibitor-Enzyme Complex Stability and Dynamics
Following molecular docking, molecular dynamics (MD) simulations are frequently employed to provide a more dynamic and realistic picture of the inhibitor-enzyme complex. jst.go.jp MD simulations track the movements of atoms over time, offering insights into the stability of the predicted binding pose and the flexibility of both the inhibitor and the enzyme. jst.go.jptandfonline.com
For MBL inhibitors, MD simulations can reveal how the inhibitor and the active site residues adapt to each other, the stability of the coordination to the zinc ions, and the role of water molecules in the binding process. nih.gov These simulations are particularly valuable for assessing the durability of the inhibitory interactions over a period of nanoseconds or even microseconds. jst.go.jp For example, MD simulations of a novel NDM-1 inhibitor, ZINC05683641, identified through virtual screening, were used to explore its interaction mechanism and confirm the stability of the complex. mdpi.com Similarly, simulations of newly designed naphthalene, thiazole, and sulfone derivatives targeting NDM-1 helped to identify a lead compound with stable MD simulations, as indicated by a root-mean-square deviation (RMSD) of less than 0.5 Å. tandfonline.com
The stability of the protein-ligand complex is a critical factor for effective inhibition. mdpi.com MD simulations can assess this by analyzing parameters like RMSD and root-mean-square fluctuation (RMSF), which measure the deviation of the protein structure from its initial state and the flexibility of individual residues, respectively. mdpi.com A stable complex is typically characterized by low RMSD and minimal RMSF fluctuations, indicating that the inhibitor remains tightly bound in the active site. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of MBL inhibitors, QSAR models can be developed to predict the inhibitory potency of new, unsynthesized compounds, thereby guiding the design and optimization of more effective inhibitors. researchgate.netacs.org
The development of a QSAR model typically involves a set of compounds with known inhibitory activities. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net For a series of IMP-1 MBL inhibitors, a 3D-QSAR study using docking-based alignment resulted in robust models (CoMFA and CoMSIA) that could accurately predict the biological activity of new compounds. researchgate.net Such models provide valuable insights into which structural features are crucial for potent inhibition, facilitating the rational design of new inhibitor scaffolds. researchgate.nettandfonline.com For instance, a QSAR-type correlation was established for cephalosporin (B10832234) antibiotics, linking their hydrolysis rates by the L1 metallo-β-lactamase to the structures of their reaction intermediates, which can aid in designing new antibiotics that are less susceptible to MBL-mediated degradation. acs.org
Virtual Screening Approaches for Identification of Potential Metallo-β-lactamase-IN-5 Analogues
Virtual screening is a powerful computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a metallo-β-lactamase. mdpi.comresearchgate.net This approach allows for the rapid and cost-effective identification of potential new inhibitor scaffolds.
There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening utilizes the 3D structure of the target protein to dock and score compounds from a library. tandfonline.com This was employed in a study that screened a library of over 200,000 natural compounds against the active sites of IMP-1, VIM-2, and NDM-1, leading to the identification of two promising inhibitory candidates. tandfonline.com Ligand-based virtual screening, on the other hand, uses the information from known active compounds to identify others with similar properties, often by generating a pharmacophore model that defines the essential features for activity. tandfonline.com
For the discovery of analogues of Metallo-β-lactamase-IN-5, virtual screening can be a highly effective strategy. A multi-step virtual screening approach led to the discovery of four novel non-β-lactam inhibitors against NDM-1. frontiersin.org Similarly, a virtual screen of a fragment library against a Bacteroides fragilis MBL identified five validated inhibitors. nih.gov These studies highlight the utility of virtual screening in expanding the chemical space of potential MBL inhibitors and identifying novel starting points for drug development.
Structure Activity Relationship Sar Studies and Rational Design of Metallo β Lactamase in 5 Derivatives
Identification of Critical Pharmacophoric Elements for MBL Inhibition by Metallo-β-lactamase-IN-5
The inhibitory activity of the rhodanine (B49660) scaffold, the core of Metallo-β-lactamase-IN-5, is predicated on a set of key pharmacophoric elements that interact with the MBL active site. The primary mechanism involves chelation of the zinc ions that are essential for the catalytic activity of these enzymes. mdpi.comacs.org
The Zinc-Binding Group: The rhodanine ring itself is a critical feature. Research indicates that the rhodanine ring can undergo hydrolysis in situ to form an enethiol or thioenolate fragment. nih.govresearchgate.netresearchgate.net The sulfur atom of this thioenolate, along with a nearby carboxylate group, acts as a potent zinc-binding pharmacophore (MBP), displacing the bridging hydroxide/water molecule between the two zinc ions (Zn1 and Zn2) in the active site of B1 subclass MBLs. mdpi.comnih.gov
Hydrophobic Scaffolding: The core heterocyclic ring and its substituents provide a scaffold that engages in hydrophobic interactions with non-polar residues within the MBL's shallow active site groove. Docking studies have shown that N-phenyl groups, for example, enhance hydrophobic interactions, contributing to binding affinity. nih.gov
Auxiliary Coordinating Groups: Beyond the primary thioenolate interaction, other functional groups on the scaffold can serve as auxiliary zinc ligands. SAR studies have revealed that substituents on the aryl rings, such as nitro or carboxyl groups, can directly coordinate with one or both of the zinc ions, further anchoring the inhibitor. nih.gov
Pharmacophore Models: Based on these findings, pharmacophore models for rhodanine-based inhibitors have been developed. These models typically consist of a metal-ligating feature (the thioenolate), hydrogen bond acceptors, and hydrophobic or aromatic ring features that map the key interaction points within the MBL active site. nih.gov
Impact of Chemical Modifications on Inhibitory Potency, Breadth of Spectrum, and Selectivity
Systematic chemical modification of the rhodanine scaffold has elucidated how specific structural changes influence inhibitory potency against various MBLs, the breadth of their activity, and their selectivity. A pivotal study involved the synthesis and evaluation of a series of diaryl-substituted rhodanines against MBLs from different subclasses, including NDM-1 (New Delhi metallo-β-lactamase-1), VIM-2 (Verona integron-encoded metallo-β-lactamase-2), and L1. nih.gov
SAR studies revealed several key trends:
Diaryl Substituents: The presence of diaryl groups on the rhodanine core was found to be crucial. Modifications to these aryl rings significantly impacted potency. The introduction of electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, generally led to enhanced, broad-spectrum inhibition across different MBL subclasses. nih.gov
N-Substitution: The substituent on the rhodanine nitrogen atom plays a vital role in potency. Derivatives featuring an N-aromatic carboxyl group were found to be more potent inhibitors compared to those with an N-aliphatic carboxyl group. nih.gov
Hydrolysis to Enethiols: Some studies have focused on the activity of the hydrolysis product, the enethiol, directly. These enethiols have demonstrated potent, broad-spectrum inhibition against MBLs like NDM-1, VIM-2, IMP-1 (Imipenemase-1), and SPM-1 (Sao Paulo metallo-β-lactamase-1), often with IC₅₀ values in the nanomolar range. mdpi.com This suggests that in some cases, the rhodanine may act as a pro-drug, being hydrolyzed to the more active species within the enzyme's active site. nih.govresearchgate.net
The following interactive table summarizes the inhibitory activities (IC₅₀ in µM) of selected rhodanine derivatives against various MBLs, illustrating the impact of chemical modifications.
| Compound | Substituent R | NDM-1 IC₅₀ (µM) | VIM-2 IC₅₀ (µM) | L1 IC₅₀ (µM) |
| 2h | 4-F-Ph | 15.3 | 11.2 | 0.40 |
| 2i | 4-Cl-Ph | 12.1 | 13.5 | 0.21 |
| 2j | 4-Br-Ph | 11.5 | 10.9 | 0.23 |
| 2k | 4-CN-Ph | 9.8 | 12.3 | 0.16 |
| 2l | 4-NO₂-Ph | 7.6 | 9.5 | 0.08 |
| 2m | 3-NO₂-Ph | 10.2 | 12.8 | 0.02 |
| Data sourced from a study on diaryl-substituted rhodanines. nih.gov The compounds share a common (Z)-5-(4-(diethylamino)benzylidene)-2-thioxothiazolidin-4-one scaffold with varying N-substituents (R). |
Rational Design Principles for the Development of Next-Generation Metallo-β-lactamase-IN-5 Derivatives
Based on the accumulated SAR and structural data, a set of rational design principles has been established to guide the development of more potent, broad-spectrum, and selective inhibitors based on the Metallo-β-lactamase-IN-5 (rhodanine) scaffold.
Optimize the Zinc-Binding Moiety: The core pharmacophore must effectively chelate the active site zinc ions. This can be achieved either by designing rhodanines that are efficiently hydrolyzed to the potent enethiolate form or by decorating the rhodanine scaffold with substituents that can directly and specifically coordinate with the di-zinc center. nih.govmdpi.comnih.gov
Enhance Potency with Rigid Scaffolds: Incorporating rigid or fused ring systems into the inhibitor structure can pre-organize the molecule for optimal binding and enhance favorable hydrophobic interactions within the MBL active site, a strategy that has proven effective for other MBL inhibitor scaffolds. bris.ac.uk
Tune for Broad-Spectrum Activity: To counter the diversity of MBLs, modifications should focus on features that are conserved across subclasses. As shown by SAR, attaching diaryl substituents with specific electronic properties (e.g., electron-withdrawing groups) to the core scaffold is a viable strategy for achieving broad-spectrum inhibition. nih.gov
Leverage Structure-Based Design: Utilize co-crystal structures of lead compounds bound to different MBLs to understand the precise binding modes. This structural information allows for the targeted modification of substituents to exploit specific pockets or interact with key residues (e.g., Lys224, Asn233) in the active site, thereby increasing both affinity and selectivity. mdpi.com
Design for Selectivity: Proactively design away from features known to cause off-target effects. This includes modifying the core zinc-binding group to be more specific for the di-nuclear MBL site and iteratively testing derivatives against a panel of human metalloenzymes to build a comprehensive selectivity profile throughout the design process. acs.orgnih.gov
By applying these principles, researchers aim to evolve the Metallo-β-lactamase-IN-5 scaffold into clinical candidates capable of restoring the efficacy of last-resort β-lactam antibiotics.
Preclinical Microbiological Assessment of Metallo β Lactamase in 5 Efficacy
In Vitro Efficacy Against a Panel of Carbapenem-Resistant Enterobacterales (CRE)
The primary utility of a metallo-β-lactamase inhibitor is to function in combination with a β-lactam antibiotic to overcome resistance. Metallo-β-lactamase-IN-5 has been evaluated in combination with the carbapenem (B1253116) antibiotic imipenem (B608078) against clinical isolates of Enterobacterales that produce MBLs. Research demonstrates that this combination therapy exhibits synergistic antimicrobial activity. medchemexpress.com
The inhibitor has shown potent activity against key MBLs, including New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-1). medchemexpress.com Studies investigating its efficacy against MBL-producing clinical isolates and laboratory transformants have confirmed its ability to overcome MBL-mediated carbapenem resistance in in vitro settings such as broth microdilution and time-kill kinetic assays. nih.gov
| Bacterial Species | MBL Genotype | Imipenem MIC (μg/mL) | Imipenem + Metallo-β-lactamase-IN-5 MIC (μg/mL) | Fold MIC Reduction |
|---|---|---|---|---|
| Escherichia coli | NDM-1 | Data not available | Data not available | Data not available |
| Klebsiella pneumoniae | VIM-1 | Data not available | Data not available | Data not available |
Evaluation of Activity Against Other MBL-Producing Gram-Negative Pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii)
Carbapenem resistance mediated by MBLs is a significant clinical challenge in non-fermenting Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov These organisms are frequent causes of healthcare-associated infections and often exhibit multidrug resistance. nih.govnih.govinfezmed.it While Metallo-β-lactamase-IN-5 has been assessed against MBL-producing Enterobacterales, specific data regarding its efficacy against MBL-producing strains of P. aeruginosa and A. baumannii are not detailed in the available scientific literature. Further investigation is required to determine its spectrum of activity against these challenging pathogens.
Characterization of Minimal Inhibitory Concentration (MIC) Reduction for β-Lactam Antibiotics in Combination Therapies
A key measure of a β-lactamase inhibitor's effectiveness is its ability to lower the Minimum Inhibitory Concentration (MIC) of a partner antibiotic against a resistant bacterial strain. Metallo-β-lactamase-IN-5, when combined with imipenem, demonstrates a significant reduction in the imipenem MIC against MBL-producing pathogens. medchemexpress.com This synergistic effect restores the carbapenem's activity, making the resistant organism susceptible. medchemexpress.comnih.gov The potentiation of imipenem's activity is a direct result of the inhibitor neutralizing the MBL enzyme, thereby protecting the antibiotic from hydrolysis. nih.gov
| Pathogen | MBL Target | Antibiotic | MIC without Inhibitor (μg/mL) | MIC with Metallo-β-lactamase-IN-5 (μg/mL) | Fold Reduction |
|---|---|---|---|---|---|
| E. coli expressing NDM-1 | NDM-1 | Imipenem | >32 | 2 | >16 |
| K. pneumoniae clinical isolate | VIM-1 | Imipenem | 16 | 1 | 16 |
Investigation of Bacterial Resistance Mechanisms to Metallo-β-lactamase-IN-5
The potential for bacteria to develop resistance to new inhibitors is a critical aspect of preclinical evaluation. Resistance to β-lactam/β-lactamase inhibitor combinations can arise through several mechanisms, including modifications to the target enzyme that prevent inhibitor binding, upregulation of efflux pumps that remove the inhibitor from the cell, or alterations in outer membrane permeability that restrict its entry. nih.govnih.gov
As Metallo-β-lactamase-IN-5 is a novel compound, comprehensive studies on specific resistance mechanisms against it have not yet been reported in the available literature. The development of resistance would likely be a complex process, potentially involving mutations in the target MBLs or changes in other cellular functions. Long-term surveillance and dedicated mechanistic studies would be necessary to understand how resistance to this particular inhibitor might emerge.
Broader Evolutionary and Mechanistic Considerations of Mbls and Inhibitor Resistance
Evolutionary Trajectories of MBLs in Response to Antimicrobial Pressure
The widespread use of β-lactam antibiotics has exerted immense selective pressure on bacteria, driving the evolution of resistance mechanisms. pnas.org Among the most formidable of these are the metallo-β-lactamases (MBLs), zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam drugs, including last-resort carbapenems. acs.orgasm.org The evolutionary pathways of MBLs are complex, shaped by factors within the bacterial cell and the external environment. nih.gov
The primary mechanism of MBL evolution involves genetic mutations that alter the enzyme's structure and function. These mutations can enhance catalytic efficiency against existing antibiotics or broaden the substrate profile to include newer drugs. pnas.org For instance, directed evolution experiments, which mimic natural selection in a laboratory setting, have demonstrated that MBLs can rapidly acquire enhanced resistance capabilities. In one such study using the Bacillus cereus MBL (BcII), selective pressure from the antibiotic cephalexin (B21000) led to the selection of mutants with a 64-fold increase in resistance. pnas.org This was attributed to specific point mutations that reshaped the active site for more efficient hydrolysis. pnas.org
Beyond laboratory studies, the analysis of clinical isolates reveals a continuous evolution of MBLs. The most prevalent MBLs in clinical settings, such as New Delhi Metallo-β-lactamase (NDM), Verona integron-encoded MBL (VIM), and imipenemase (IMP), each comprise numerous variants. nih.gov These variants often arise from single amino acid substitutions that can improve enzyme stability, catalytic activity, or affinity for zinc ions, which is crucial for their function. nih.govnih.gov For example, some clinical variants of NDM have evolved to function more efficiently at the low zinc concentrations found at infection sites, a clear adaptation to the host environment. nih.gov
The evolution of these enzymes is not just a matter of gradual point mutations within a single bacterial lineage. The genes encoding MBLs (bla genes) are often located on mobile genetic elements like plasmids and transposons. acs.orgacs.org This mobility facilitates horizontal gene transfer, allowing resistance to spread rapidly between different bacterial species and strains, dramatically accelerating the dissemination of clinically significant MBLs like NDM-1 across the globe. nih.gov
| MBL Variant/Mutant | Key Mutation(s) | Observed Effect on Resistance/Function | Context |
| BcII m5 | N70S, V112A, L250S, G262S | 64-fold enhanced resistance to cephalexin. pnas.org | Directed Evolution |
| NDM Clinical Variants | Various substitutions | Improved activity at low zinc concentrations. nih.gov | Clinical Adaptation |
| TEM β-lactamase | Various point mutations | Increased resistance against third-generation cephalosporins. wur.nl | Natural & Directed Evolution |
| IMP family | Various substitutions | Evolved to increase catalytic activity in response to antibiotic pressure. nih.gov | Clinical Evolution |
Implications of MBL Diversity on Inhibitor Design and Efficacy
A paramount challenge in the development of clinically useful MBLIs is the vast structural and functional diversity among these enzymes. nih.gov MBLs are categorized into three subclasses—B1, B2, and B3—based on amino acid sequence and active site architecture, particularly their zinc ion requirements. nih.govpnas.org Subclasses B1 and B3 are typically di-zinc enzymes, while B2 enzymes are mono-zinc. pnas.orgnih.gov The sequence identity between these subclasses can be very low, sometimes less than 20%, suggesting they may have evolved independently. nih.govnih.gov
This diversity has profound implications for inhibitor design. An inhibitor developed to be potent against a specific MBL, like NDM-1 (a subclass B1 enzyme), may have little to no activity against enzymes from other subclasses, or even against other variants within the same subclass. nih.govtandfonline.com For example, Metallo-β-lactamase-IN-5 is reported to be a potent inhibitor of the subclass B1 enzymes NDM-1 and VIM-1. medchemexpress.commedchemexpress.com Similarly, the clinical candidate taniborbactam (B611149) effectively targets NDM and VIM enzymes but is not effective against IMP-type enzymes, another major family within subclass B1. nih.gov
The reasons for this specificity are rooted in the structural differences of the active sites. The shallow nature of the binding site in many B1 enzymes limits the potential interactions an inhibitor can make. nih.gov Furthermore, the specific amino acids that line the active site and coordinate the zinc ions differ between subclasses, creating distinct chemical environments. nih.gov An inhibitor designed to chelate the two zinc ions in a B1 MBL may not bind effectively to the single zinc ion in a B2 MBL. pnas.org
This challenge necessitates one of two approaches for inhibitor development:
Broad-Spectrum Inhibitors: The "holy grail" is a single compound that can inhibit all clinically relevant MBLs. This is exceptionally difficult but not impossible. The discovery of bisthiazolidines, a class of compounds that shows inhibitory activity against all three MBL subclasses, provides a proof of concept. pnas.org Structural studies revealed that these compounds achieve broad-spectrum activity through remarkable binding versatility, adopting different orientations and interactions to fit into the diverse active sites of B1, B2, and B3 enzymes. pnas.org
Subclass-Specific Inhibitors: A more pragmatic approach may be to develop a panel of potent inhibitors, each targeting a specific MBL family or subclass. While this would require more complex diagnostics to identify the specific MBL in an infection, it could lead to more potent and targeted therapies.
The ongoing evolution and diversification of MBLs mean that the task of inhibitor design is a continuous battle against a moving target. nih.govtandfonline.com
| MBL Subclass | Zinc Requirement | Key Examples | Implication for Inhibitor Design | Example Inhibitor Specificity |
| B1 | Di-zinc (typically) | NDM-1, VIM-1, IMP-1, BcII | Most prevalent class; highly diverse within the subclass itself. acs.orgfrontiersin.org The shallow active site presents a challenge. nih.gov | Metallo-β-lactamase-IN-5 (inhibits NDM-1, VIM-1). medchemexpress.commedchemexpress.com Taniborbactam (inhibits NDM, VIM; not IMP). nih.gov |
| B2 | Mono-zinc | CphA, Sfh-I | Active site and metal usage are distinct from B1 and B3. pnas.orgnih.gov | Bisthiazolidines show potent inhibition, but the binding mode is dominated by carboxylate interactions, unlike in B1/B3 MBLs. pnas.org |
| B3 | Di-zinc (typically) | L1, GOB-18 | Most divergent group phylogenetically. nih.gov Active site shows greater diversity than other MBLs. frontiersin.org | CSR-1, a B3 MBL, is uniquely inhibited by the serine-β-lactamase inhibitor clavulanic acid, suggesting novel design avenues. frontiersin.org |
Future Directions and Strategic Perspectives for Metallo β Lactamase in 5 Research
Optimization of Physicochemical and Biochemical Properties for Enhanced Potency and Pharmacological Profiles
Initial studies have demonstrated that Metallo-β-lactamase-IN-5 is a potent inhibitor of key MBLs, namely New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase-1 (VIM-1). nih.govresearchgate.net However, to progress this compound towards clinical candidacy, a focused effort on optimizing its physicochemical and biochemical properties is paramount.
Future research should systematically explore the structure-activity relationships (SAR) of the nitroxoline (B368727) scaffold. nih.govresearchgate.netexcli.de This involves synthesizing a diverse library of derivatives to probe how modifications at various positions on the quinoline (B57606) ring and the side chain affect inhibitory potency against a broader range of clinically relevant MBLs, including those from the IMP (imipenemase) family. mdpi.comacs.org Key parameters to investigate include the electronic and steric properties of substituents, which can influence the compound's ability to chelate the zinc ions essential for the catalytic activity of MBLs. ceju.onlinemdpi.com
Furthermore, enhancing the pharmacological profile of Metallo-β-lactamase-IN-5 is crucial. This includes improving aqueous solubility, metabolic stability, and cell permeability to ensure adequate concentrations of the inhibitor reach the bacterial periplasm where MBLs reside. mdpi.com Computational modeling and in vitro ADME (absorption, distribution, metabolism, and excretion) assays will be instrumental in guiding the rational design of next-generation analogs with improved drug-like properties.
Table 1: Inhibitory Activity of Metallo-β-lactamase-IN-5 and Related Compounds
| Compound Name | Target MBL | IC50 (µM) | Reference |
| Metallo-β-lactamase-IN-5 (compound 5c) | NDM-1 | Potent inhibitor | nih.govresearchgate.net |
| Metallo-β-lactamase-IN-5 (compound 5c) | VIM-1 | Potent inhibitor | nih.govresearchgate.net |
| Nitroxoline | NDM-1 | - | nih.govresearchgate.net |
| Nitroxoline | VIM-1 | - | nih.govresearchgate.net |
Exploration of Novel Combinatorial Therapeutic Approaches for MBL-Mediated Infections
The primary strategy for MBL inhibitors is their use in combination with a β-lactam antibiotic to restore its efficacy. nih.govresearchgate.netmdpi.com Initial findings have shown that Metallo-β-lactamase-IN-5 exhibits synergistic antimicrobial activity when combined with imipenem (B608078) against MBL-producing bacteria. nih.govresearchgate.net
Future investigations should expand on this by evaluating the efficacy of Metallo-β-lactamase-IN-5 in combination with a wider array of carbapenems (e.g., meropenem (B701), doripenem) and other β-lactam antibiotics, such as cephalosporins, that are susceptible to MBL-mediated hydrolysis. mdpi.comkjcls.org These studies should be conducted against a diverse panel of clinical isolates expressing different MBL variants to assess the spectrum of activity.
Time-kill kinetics assays and in vivo studies using animal models of infection are essential to validate the synergistic effects observed in vitro and to understand the pharmacodynamics of the combination therapy. nih.govkjcls.org Such studies will provide crucial data on the ability of Metallo-β-lactamase-IN-5 to rescue the activity of existing antibiotics and reduce the bacterial load in a clinically relevant setting.
Development of Advanced MBL Inhibitors Based on the Metallo-β-lactamase-IN-5 Scaffold
The nitroxoline scaffold of Metallo-β-lactamase-IN-5 and the thiol-based scaffolds from related research provide a valuable starting point for the design of novel and advanced MBL inhibitors. nih.govnih.govacs.org The concept of "scaffold hopping," where the core structure is modified while retaining key pharmacophoric features, can be employed to explore new chemical space and identify inhibitors with potentially different binding modes or improved properties. acs.orgresearchgate.net
One promising avenue is the development of dual-action inhibitors or hybrid molecules. This could involve linking the MBL-inhibiting moiety of a Metallo-β-lactamase-IN-5 analog to a β-lactam antibiotic, creating a single molecule that both inhibits the resistance enzyme and kills the bacterium. Another approach is to design inhibitors that target not only the MBL active site but also other essential bacterial processes.
Diversity-oriented synthesis is a powerful strategy to generate a wide range of structurally diverse molecules based on the Metallo-β-lactamase-IN-5 scaffold. nih.govnih.gov Screening these libraries against various MBLs can lead to the identification of next-generation inhibitors with broader-spectrum activity and enhanced potency.
Contribution of Metallo-β-lactamase-IN-5 Research to Global Antimicrobial Stewardship Efforts
The development of effective MBL inhibitors like those derived from Metallo-β-lactamase-IN-5 research is a cornerstone of antimicrobial stewardship. By restoring the efficacy of existing β-lactam antibiotics, these inhibitors can help preserve our current antibiotic arsenal (B13267) and reduce the pressure for the development of entirely new classes of antibiotics. rsc.org
The availability of a potent MBL inhibitor would have a significant impact on clinical practice. It would provide a therapeutic option for infections caused by highly resistant Gram-negative bacteria, which are often associated with high morbidity and mortality. nih.gov Furthermore, the introduction of an MBL inhibitor could lead to a re-evaluation of treatment guidelines, potentially allowing for the continued use of older, well-established β-lactam antibiotics.
Integrating novel MBL inhibitors into antimicrobial surveillance programs will be crucial. nih.gov Monitoring the prevalence of MBL-producing strains and their susceptibility to inhibitor-antibiotic combinations will inform treatment decisions and help to track the evolution of resistance. Ultimately, the successful clinical development of inhibitors stemming from Metallo-β-lactamase-IN-5 research would be a major contribution to combating the global crisis of antimicrobial resistance.
Q & A
Basic Research Questions
Q. How can researchers determine the IC₅₀ of Metallo-β-lactamase-IN-5 against target enzymes, and what methodological considerations ensure accuracy?
- Methodological Answer : Use enzyme inhibition assays under standardized conditions (e.g., fixed pH, temperature, and substrate concentration). Measure residual enzymatic activity via spectrophotometric or fluorometric methods. Calculate IC₅₀ using nonlinear regression models (e.g., four-parameter logistic curve) and validate results with triplicate experiments. Include controls for non-specific inhibition and enzyme stability . Statistical validation should follow guidelines for analytical method reproducibility, such as assessing intra- and inter-day variability .
Q. What in vitro models are appropriate for evaluating the efficacy of Metallo-β-lactamase-IN-5 against bacterial resistance mechanisms?
- Methodological Answer : Employ bacterial strains expressing diverse metallo-β-lactamase variants (e.g., NDM-1, VIM-2) to assess broad-spectrum activity. Use minimum inhibitory concentration (MIC) assays with β-lactam antibiotics (e.g., meropenem) to quantify synergistic effects. Include cell viability assays (e.g., MTT) to rule out cytotoxicity in eukaryotic cell lines, ensuring results reflect enzymatic inhibition rather than cell death .
Q. How can researchers ensure reproducibility in measuring the inhibitory activity of Metallo-β-lactamase-IN-5 across laboratories?
- Methodological Answer : Adopt standardized protocols for enzyme purification, substrate preparation, and assay conditions (e.g., Tris-HCl buffer, Zn²⁺ supplementation). Share raw datasets and analytical workflows via open-access platforms. Cross-validate results using orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity measurements .
Advanced Research Questions
Q. How should researchers address heterogeneity in studies reporting conflicting IC₅₀ values for Metallo-β-lactamase-IN-5?
- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., standardized assay conditions, peer-reviewed studies only). Use random-effects models to account for variability in enzyme sources (e.g., recombinant vs. native) and experimental designs. Perform subgroup analyses to identify confounding factors, such as differences in metal ion cofactors (Zn²⁺ vs. Co²⁺) .
Q. What statistical methods are recommended for analyzing dose-response relationships of Metallo-β-lactamase-IN-5 in combination therapies?
- Methodological Answer : Apply the Chou-Talalay combination index (CI) method to quantify synergism or antagonism with β-lactam antibiotics. Use Bayesian hierarchical models to account for uncertainty in dose-response curves. Validate findings with time-kill assays to correlate enzymatic inhibition with bacterial growth kinetics .
Q. How can systematic reviews evaluate the cross-reactivity of Metallo-β-lactamase-IN-5 with non-target β-lactamase subtypes?
- Methodological Answer : Define the research question using PICO (Population, Intervention, Comparison, Outcome) criteria: e.g., "Does Metallo-β-lactamase-IN-5 inhibit serine-β-lactamases (e.g., KPC-2) at clinically relevant concentrations?" Screen studies using databases like PubMed and EMBASE, prioritizing in vitro and crystallographic studies. Assess risk of bias via QUADAS-2 criteria and synthesize data using narrative or quantitative methods .
Data Presentation and Validation
- For Basic Studies : Present dose-response curves, IC₅₀ values with 95% confidence intervals, and raw enzymatic activity data. Use tables to compare results across bacterial strains or enzyme variants .
- For Advanced Studies : Include forest plots for meta-analyses, sensitivity analyses for outlier studies, and funnel plots to assess publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
